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molecular formula C28H23BF4O2 B8630877 7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]xanthen-14-ium tetra-fluoroborate

7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]xanthen-14-ium tetra-fluoroborate

Cat. No. B8630877
M. Wt: 478.3 g/mol
InChI Key: VPPRTSLYCOWOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040175B2

Procedure details

16 (6.63 g, 13.9 mmol, 1 eq) was suspended in ethanol (175 mL, denaturated with 1% methylethyl ketone). Under vigorously stirring an ammonia solution (32% aqueous solution, 18.3 g NH3, 1.075 mol, 77 eq) was added dropwise and the mixture was stirred at ambient temperature for 171/2 hours to obtain a lavender suspension. The product was isolated by filtration and purified by successive washing with ethanol (250 mL). A lavender solid (91% yield) could be obtained. The compound was directly used in the next step without any further purification.
Name
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Three
Name
Yield
91%

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[C:27]3[CH2:26][CH2:25][C:24]4[CH:28]=[CH:29][CH:30]=[CH:31][C:23]=4[C:22]=3[O+]=[C:20]3[C:15]=2[CH2:16][CH2:17][C:18]2[CH:35]=[CH:34][CH:33]=[CH:32][C:19]=23)=[CH:10][CH:9]=1.[NH3:36]>C(O)C>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[C:27]3[CH2:26][CH2:25][C:24]4[CH:28]=[CH:29][CH:30]=[CH:31][C:23]=4[C:22]=3[N:36]=[C:20]3[C:15]=2[CH2:16][CH2:17][C:18]2[CH:35]=[CH:34][CH:33]=[CH:32][C:19]=23)=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.63 g
Type
reactant
Smiles
F[B-](F)(F)F.COC1=CC=C(C=C1)C1=C2CCC3=C(C2=[O+]C=2C4=C(CCC12)C=CC=C4)C=CC=C3
Step Two
Name
Quantity
18.3 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 171/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
to obtain a lavender suspension
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
by successive washing with ethanol (250 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=C2CCC3=C(C2=NC=2C4=C(CCC12)C=CC=C4)C=CC=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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